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molecular formula C10H12FNO B8424615 1-(4-Fluorophenyl)pyrrolidin-3-ol

1-(4-Fluorophenyl)pyrrolidin-3-ol

Cat. No. B8424615
M. Wt: 181.21 g/mol
InChI Key: YVWQERLJCLSNMQ-UHFFFAOYSA-N
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Patent
US09403798B2

Procedure details

Under nitrogen atmosphere, a 1,4-dioxane suspension of 1-fluoro-4-iodobenzene (2.00 g, 9.01 mmol), pyrrolidin-3-ol (785 mg, 9.01 mmol), potassium phosphate (3.83 g, 18.0 mmol), copper (I) iodide (343 mg, 1.80 mmol), copper (114 mg, 1.80 mmol), and N,N-dimethylaminoethanol (100 mg) was stirred at 90° C. for 1 day and at 110° C. for 5 hours. After completion of the reaction, the reaction solution was filtered with Celite and the filtrate was concentrated under reduced pressure. To the residue, water was added and extraction with ethyl acetate from the resultant mixture was performed. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain a crude product of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
785 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
343 mg
Type
catalyst
Reaction Step One
Name
copper
Quantity
114 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[NH:9]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CN(CCO)C>[Cu]I.[Cu].O1CCOCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:9]2[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10]2)=[CH:4][CH:3]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)I
Name
Quantity
785 mg
Type
reactant
Smiles
N1CC(CC1)O
Name
potassium phosphate
Quantity
3.83 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
100 mg
Type
reactant
Smiles
CN(C)CCO
Name
copper (I) iodide
Quantity
343 mg
Type
catalyst
Smiles
[Cu]I
Name
copper
Quantity
114 mg
Type
catalyst
Smiles
[Cu]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 1 day and at 110° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered with Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, water was added
EXTRACTION
Type
EXTRACTION
Details
extraction with ethyl acetate from the resultant mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1CC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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